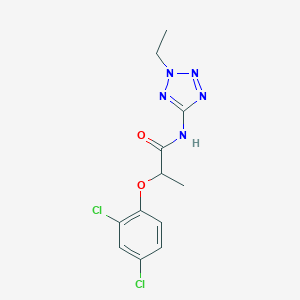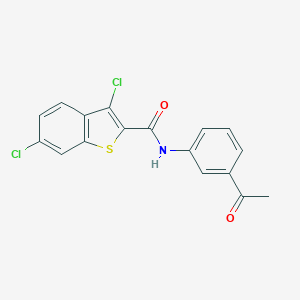![molecular formula C25H26ClN3O2 B251364 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B251364.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CI-994 and is known for its ability to inhibit histone deacetylase enzymes. In
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide involves the inhibition of histone deacetylase enzymes. Histone deacetylase enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting histone deacetylase enzymes, CI-994 leads to the accumulation of acetylated histone proteins, which leads to the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting cancer cell proliferation and enhancing cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, CI-994 has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell proliferation. Additionally, CI-994 has been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy.
In animal models, CI-994 has been shown to enhance cognitive function by improving memory and learning. Furthermore, CI-994 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to exhibit anticancer and neuroprotective effects, making it a promising candidate for the treatment of cancer and neurodegenerative diseases.
One limitation is that it has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential. Additionally, its pharmacokinetic properties have not been fully characterized, which may limit its clinical development.
Orientations Futures
There are several future directions for the study of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide. One direction is to further investigate its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to fully characterize its pharmacokinetic properties and determine its optimal dosage and administration route.
In the field of neurology, future studies could focus on the potential of CI-994 as a treatment for cognitive impairment and neurodegenerative diseases. Furthermore, the development of more selective histone deacetylase inhibitors could lead to the discovery of compounds with improved therapeutic potential and fewer side effects.
Conclusion:
This compound is a promising compound with potential applications in the fields of oncology and neurology. Its mechanism of action involves the inhibition of histone deacetylase enzymes, which leads to the activation of gene transcription and the inhibition of cancer cell proliferation. Additionally, it has been shown to exhibit neuroprotective effects and enhance cognitive function. Despite its limitations, this compound has the potential to be developed into a clinically useful therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to yield 2-naphthoyl chloride. The 2-naphthoyl chloride is then reacted with N-(4-(4-isobutyrylpiperazin-1-yl)phenyl)-3-chloropropanamide in the presence of a base to yield this compound. The synthesis process has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-naphthamide has been extensively studied for its potential applications in various fields. In the field of oncology, this compound has been shown to exhibit anticancer activity by inhibiting histone deacetylase enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, CI-994 has been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy.
In the field of neurology, CI-994 has been shown to exhibit neuroprotective effects by inhibiting histone deacetylase enzymes, which play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CI-994 has been shown to enhance cognitive function in animal models, making it a potential candidate for the treatment of cognitive impairment.
Propriétés
Formule moléculaire |
C25H26ClN3O2 |
|---|---|
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-13-11-28(12-14-29)23-10-9-21(16-22(23)26)27-24(30)20-8-7-18-5-3-4-6-19(18)15-20/h3-10,15-17H,11-14H2,1-2H3,(H,27,30) |
Clé InChI |
PVUMBEJDGKGWKM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251284.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251285.png)
![3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251287.png)

![3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251289.png)
![3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251290.png)
![2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251292.png)
![3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
